molecular formula C14H15NO3 B1299343 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid CAS No. 36796-92-6

3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid

Cat. No. B1299343
CAS RN: 36796-92-6
M. Wt: 245.27 g/mol
InChI Key: IAMHBULUYWCXRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves tailored reactions that can introduce various functional groups at specific positions on the quinoline skeleton. For instance, 3-trifluoroacetyl-quinolin-2(1H)-ones are used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to the formation of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions . Another example is the synthesis of 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid, which is then used in condensation reactions to create novel heterocyclic derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their reactivity and biological activity. For example, the crystal structure of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, a complex quinoline-related compound, has been determined by X-ray diffraction analysis, revealing a stable chair conformation of the pyranoid ring . Similarly, the study of 3-hydroxy-2-quinoxalinecarboxylic acid using experimental methods and quantum chemical calculations has provided insights into its tautomeric forms and dimerization behavior in the condensed phase .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are often influenced by the nature of the substituents and the position of the functional groups. For instance, 4-hydroxy-2-quinolone can self-condense in a base-catalyzed process to form dimeric quinolines, and its reaction with ethyl acetoacetate and pyridine can lead to the synthesis of angular pyrano quinolones . Additionally, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate can result in the formation of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which can further undergo bromination and hydrolysis to yield furo[3,2-c]quinoline carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of different acidic functions at the 3-position of the quinoline skeleton can significantly affect the potency and selectivity of these compounds as AMPA/kainate antagonists, as demonstrated by the synthesis and evaluation of various analogues, including 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid . The nature of the acidic groups, the pattern of substitution, and the distance between the quinoline moiety and the acidic hydrogen are all factors that contribute to the activity profile of these compounds .

Scientific Research Applications

Anticorrosive Material Applications

Quinoline derivatives, including compounds structurally related to 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid, have been recognized for their application as anticorrosive materials. These compounds are particularly effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This effectiveness is attributed to the high electron density of the quinoline derivatives, which aids in their adsorption and protective action on metal surfaces (Verma, Quraishi, & Ebenso, 2020).

Neuroprotective Potential

The neuroprotective properties of kynurenic acid, a metabolite in the kynurenine pathway of tryptophan degradation, highlight the significance of quinolinic acid derivatives in neurological research. Quinolinic acid, closely related to the structure of interest, acts as an agonist at the N-methyl-D-aspartate receptor, implicating its role in neurotoxicity and neuroprotection. The balance between quinolinic acid and kynurenic acid levels in the brain has been proposed as a therapeutic target for various neurological disorders, offering insight into the potential neuroprotective applications of quinoline derivatives (Vámos et al., 2009).

Anti-obesity and Antioxidant Properties

Chlorogenic acid, another quinoline derivative, demonstrates significant health benefits, including anti-obesity and antioxidant properties. Its mechanism involves the activation of AMP-activated protein kinase, inhibition of certain enzymes involved in lipid metabolism, and enhancement of fatty acid oxidation. This evidence supports the broader applicability of quinoline derivatives in health and medical sciences as potential therapeutic agents for obesity and diseases associated with oxidative stress (Kumar et al., 2019).

Synthesis of Heterocyclic Compounds

The chemical synthesis of pyrimido[4,5-b]quinolines and their thio analogues from 1,3-diaryl barbituric acid demonstrates the versatility of quinoline derivatives in organic synthesis. These compounds have been studied for their potential biological activities, showcasing the role of quinoline-based molecules in drug development and organic chemistry (Nandha Kumar et al., 2001).

Antifungal Pharmacophore Development

Research on small molecules against the pathogen Fusarium oxysporum highlights the antifungal potential of quinoline derivatives. Structure-activity relationship interpretations of these compounds have led to the identification of antifungal pharmacophore sites, contributing to the development of targeted antifungal therapies (Kaddouri et al., 2022).

properties

IUPAC Name

3-(4,6-dimethyl-2-oxo-1H-quinolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-3-5-12-11(7-8)9(2)10(14(18)15-12)4-6-13(16)17/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMHBULUYWCXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366293
Record name 3-(2-hydroxy-4,6-dimethylquinolin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxy-4,6-dimethylquinolin-3-yl)propanoic acid

CAS RN

36796-92-6
Record name 3-(2-hydroxy-4,6-dimethylquinolin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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